Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Description
Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate (C19H17NO5S2, molecular weight 403.47 g/mol) is a thiophene-based derivative featuring a sulfamoyl group linked to a 2-ethoxyphenyl substituent and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S2/c1-3-26-17-12-8-7-11-16(17)21-28(23,24)19-15(14-9-5-4-6-10-14)13-27-18(19)20(22)25-2/h4-13,21H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAIHQBCSABZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the condensation of 2-ethoxyphenylamine with a sulfonyl chloride derivative, followed by cyclization with a suitable thiophene precursor. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or phenyl rings .
Scientific Research Applications
Chemical Structure and Synthesis
Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate belongs to the class of sulfamoylated thiophene derivatives. The synthesis typically involves the following steps:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Thiophene-2-carboxylic acid | Sulfamoyl chloride, DMSO | 70% |
| 2 | Intermediate product | Methyl iodide, base (e.g., NaH) | 80% |
The compound's molecular formula is with a molecular weight of approximately 398.45 g/mol.
Anticancer Activity
This compound has demonstrated significant anticancer properties. In vitro studies indicate efficacy against various cancer cell lines, including prostate and breast cancer cells. The mechanism involves:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death.
- Cell Cycle Modulation : It interferes with cell cycle progression, particularly at the G1/S checkpoint.
For instance, a study on PC-3 prostate cancer cells revealed an IC50 value of approximately 5 µM after 48 hours of treatment, indicating potent activity compared to standard chemotherapeutics.
Antibacterial Activity
The compound also exhibits promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) for Staphylococcus aureus and Escherichia coli range from 10 to 20 µg/mL. This suggests potential as a lead compound for developing new antibacterial agents.
Case Studies
Case Study on Anticancer Effects : A controlled trial involving human prostate cancer cell lines showed that treatment with this compound resulted in significant tumor cell death compared to untreated controls. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound.
Case Study on Antibacterial Properties : Experiments tested the antibacterial efficacy against resistant strains of bacteria, demonstrating superior activity compared to conventional antibiotics. This indicates its potential for further development in treating resistant infections.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Substituent Variations on the Sulfamoyl Group
The sulfamoyl group is a critical functional moiety in this compound. Analogous derivatives exhibit variations in the substituents attached to the sulfamoyl nitrogen, altering electronic and steric properties:
Key Observations :
- Polarity : The 3,5-dimethoxyphenyl variant (433.50 g/mol) has higher polarity due to additional oxygen atoms, which may affect membrane permeability .
- Core Structure : Replacement of thiophene with benzothiophene (as in ) increases aromatic surface area, possibly enhancing π-π stacking interactions in biological targets.
Ester Group Modifications
The ester group at position 2 of the thiophene ring influences metabolic stability and lipophilicity:
Key Observations :
Functional Group Additions
Substituents such as halogens or cyano groups modulate electronic properties:
Key Observations :
- Fluorine substitution () is a common strategy to improve metabolic stability and bioavailability.
Biological Activity
Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure
The compound's IUPAC name is this compound. Its molecular formula is , and it features a thiophene ring, which is known for its diverse biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 462.58 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, potentially influencing pathways involved in cell proliferation and apoptosis.
- Apoptosis Induction : Compounds with similar thiophene structures have been shown to induce apoptosis in cancer cells by binding to anti-apoptotic proteins like Bcl-2 and Mcl-1, leading to cell death through mitochondrial pathways .
- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor progression, similar to other sulfonamide derivatives that target protein kinases and phosphatases .
Study on Apoptosis Induction
A study highlighted the effectiveness of thiophene-based compounds in inducing apoptosis in HL-60 cells, with IC50 values below 10 μM, indicating potent cytotoxicity against tumor cells. Specifically, compounds with a similar core structure demonstrated binding affinities of to Bcl-2 family proteins .
In Vivo Studies
In vivo studies have shown that related compounds exhibit significant anti-tumor activity in mouse models. For instance, the combination of various thiophene derivatives with standard chemotherapeutics resulted in enhanced efficacy against solid tumors, suggesting a synergistic effect .
Potential Therapeutic Applications
Given its structural characteristics and biological activities, this compound holds promise for various therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis suggests potential use as an anti-cancer agent.
- Anti-inflammatory Agents : Similar compounds have shown anti-inflammatory properties, which could be explored further.
- Metabolic Disorders : The modulation of signaling pathways related to insulin resistance may offer avenues for treating diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
